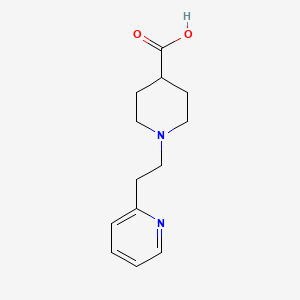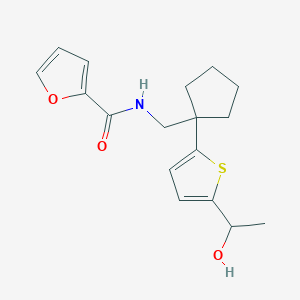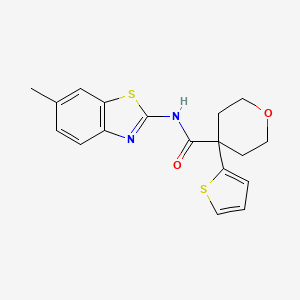
6-(3-(4-fluorophenyl)-1-((4-fluorophenyl)sulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound you mentioned is a complex organic molecule that contains several functional groups, including a quinoxaline ring, a pyrazole ring, and sulfonyl groups attached to fluorophenyl rings .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The quinoxaline and pyrazole rings provide a rigid, planar structure, while the sulfonyl groups attached to the fluorophenyl rings add polarity to the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of fluorine atoms could increase its stability and polarity .Aplicaciones Científicas De Investigación
Chemical Synthesis and Structural Analysis
6-Quinoxalinyldihydropyrazolo[1,5-a]pyrimidin-7-ones represent a class of compounds synthesized through ring transformation, highlighting the chemical versatility of quinoxaline derivatives. These compounds exhibit distinct tautomeric structures, as evidenced by NMR spectral data, demonstrating the complex chemical behavior of quinoxaline derivatives in solution (Kurasawa et al., 1989).
Biological Activity and Inhibition Studies
Quinoxaline derivatives, including the targeted compound, have been synthesized and evaluated for selective COX-2 inhibitory activity, showing significant potential in anti-inflammatory and analgesic applications. This research indicates the therapeutic potential of quinoxaline derivatives in designing new classes of COX-2 inhibitors (Singh et al., 2004).
Novel Compound Synthesis for Imaging Applications
Research into tri-cyclic pyrano[3,2-f]quinoline and phenanthroline derivatives, synthesized from quinoxaline precursors, has shown these compounds to exhibit staining properties in cultured HeLa cells, marking them as potential fluorophores for protein interaction studies and cell imaging applications (Majumdar et al., 2014).
Development of Antimicrobial Agents
Quinoxaline carboxamide and carboxylic acid derivatives have been synthesized and evaluated for antimicrobial activity, offering insights into novel antimicrobial agent development. This research underscores the quinoxaline core's significance in synthesizing compounds with potential utility in combating microbial infections (El-Shareif et al., 2003).
Enantiomerically Pure Compounds Synthesis
The synthesis of enantiomerically pure hexahydro-1H-pyrazino[1,2-a]quinoxalines from 1-fluoro-2-nitrobenzene and S-amino acids represents a breakthrough in the synthesis of chirally pure compounds. These developments offer potential in various pharmaceutical applications, emphasizing the importance of stereochemistry in drug design and synthesis (Samanta & Panda, 2010).
Propiedades
IUPAC Name |
6-[5-(4-fluorophenyl)-2-(4-fluorophenyl)sulfonyl-3,4-dihydropyrazol-3-yl]quinoxaline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16F2N4O2S/c24-17-4-1-15(2-5-17)21-14-23(16-3-10-20-22(13-16)27-12-11-26-20)29(28-21)32(30,31)19-8-6-18(25)7-9-19/h1-13,23H,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQZJPYYRTHEHLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC=C(C=C2)F)S(=O)(=O)C3=CC=C(C=C3)F)C4=CC5=NC=CN=C5C=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16F2N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[2-(naphthalen-1-yloxy)ethyl]-1H-indole-3-carbaldehyde](/img/structure/B2839579.png)
![4-chloro-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2839582.png)
![N-benzo[e][1,3]benzothiazol-2-yl-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2839583.png)
![N-(3-acetylphenyl)-1-(benzo[d][1,3]dioxole-5-carbonyl)azetidine-3-carboxamide](/img/structure/B2839585.png)
![2-(3-Methoxyazetidin-1-yl)benzo[d]thiazole](/img/structure/B2839586.png)
![N-(3-methyl-1,3-benzothiazol-2-ylidene)-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2839587.png)
![4-[(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]-N-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}benzamide](/img/structure/B2839589.png)



